molecular formula C21H20N2O4S B295520 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B295520
M. Wt: 396.5 g/mol
InChI Key: HDHXLKYBOVQSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as DMTD, is a compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to protect against oxidative stress and improve cognitive function in animal models. Inflammation is also a potential target for 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, as it has been shown to decrease the production of inflammatory cytokines.

Mechanism of Action

5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to act as a reactive oxygen species (ROS) scavenger, protecting cells from oxidative damage. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer development. Additionally, 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to activate the Nrf2-antioxidant response element (ARE) pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
In addition to its ROS scavenging and anti-inflammatory effects, 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and play a role in cancer invasion and metastasis. 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to decrease the levels of reactive nitrogen species (RNS) and increase the levels of glutathione (GSH), an important antioxidant.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its ability to scavenge ROS and protect cells from oxidative damage. Additionally, its ability to inhibit NF-κB and activate the Nrf2-ARE pathway make it a potential therapeutic target for cancer and inflammation. However, one limitation of using 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is its potential toxicity, as high doses have been shown to induce cell death.

Future Directions

There are several potential future directions for the study of 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One area of focus could be the development of 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione-based therapies for cancer and inflammation. Additionally, further research could be done to investigate the potential neuroprotective effects of 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and its ability to improve cognitive function. Finally, the potential for 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione to be used as a tool for studying oxidative stress and inflammation in various disease models could also be explored.

Synthesis Methods

5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenol with 2-chloroethyl ethyl ether, followed by the reaction with 4-formylbenzoic acid and thiourea. The resulting compound is then treated with acetic anhydride and sodium acetate to yield 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.

properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

5-[[4-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H20N2O4S/c1-13-4-3-5-14(2)18(13)27-11-10-26-16-8-6-15(7-9-16)12-17-19(24)22-21(28)23-20(17)25/h3-9,12H,10-11H2,1-2H3,(H2,22,23,24,25,28)

InChI Key

HDHXLKYBOVQSOY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O

Origin of Product

United States

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